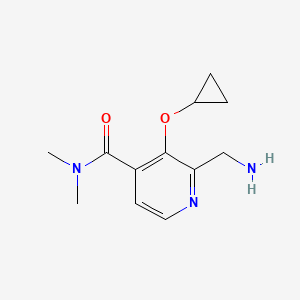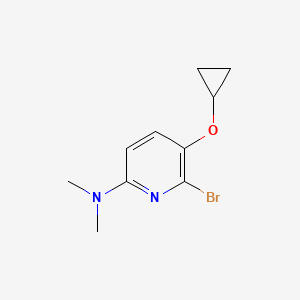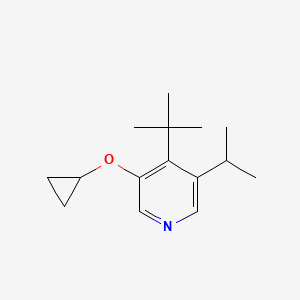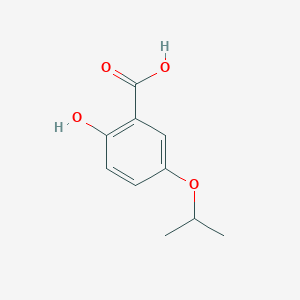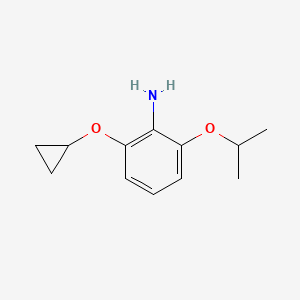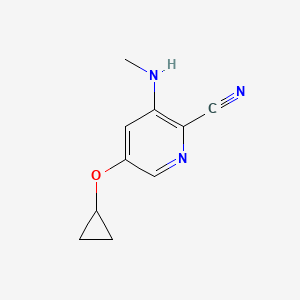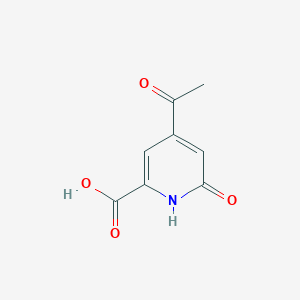
4-Acetyl-6-hydroxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-hydroxypyridine-2-carboxylic acid is a compound of significant interest in the fields of organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique chemical structure, which includes a pyridine ring substituted with acetyl, hydroxyl, and carboxylic acid groups. This compound is slightly soluble in water and is typically found in a white to cream powder form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxylic acid.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and acetic anhydride for acetylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dehydrogenated products, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
4-Acetyl-6-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . In chemistry, it serves as a chelating ligand with potential complexing ability, making it useful in the preparation of metal complexes . In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways .
Mecanismo De Acción
The mechanism of action of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. It exhibits enol-keto tautomerism and acts as a chelating ligand, forming complexes with metal ions . This complexing ability can influence various biochemical processes and pathways, contributing to its effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-Acetyl-6-hydroxypyridine-2-carboxylic acid include 6-Hydroxypyridine-2-carboxylic acid and 4-Hydroxypyridine-2-carboxylic acid . These compounds share structural similarities, such as the presence of hydroxyl and carboxylic acid groups on the pyridine ring.
Uniqueness: What sets this compound apart is the presence of the acetyl group, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
4-acetyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-6(8(12)13)9-7(11)3-5/h2-3H,1H3,(H,9,11)(H,12,13) |
Clave InChI |
RSLTXKHCLSNUHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=O)NC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



